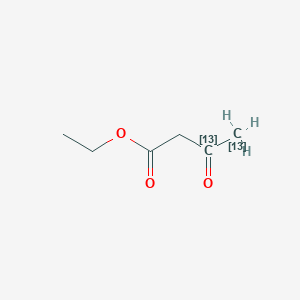

Ethyl acetoacetate-3,4-13C2

Description

Strategic Utility of Ethyl Acetoacetate (B1235776) as a Metabolic Precursor and Probing Agent

Ethyl acetoacetate is a versatile organic compound that serves as an important precursor in various synthetic and biological processes. ontosight.aisolubilityofthings.com In a biological context, it can be hydrolyzed to acetoacetate, one of the three ketone bodies produced in the liver from the breakdown of fatty acids. wikipedia.org Ketone bodies, including acetoacetate and β-hydroxybutyrate, are crucial alternative energy sources for tissues like the brain, heart, and skeletal muscle, particularly during periods of fasting or low carbohydrate intake. wikipedia.orgnih.gov The ability of ethyl acetoacetate to introduce acetoacetate into cellular systems makes it a valuable tool for studying ketone body metabolism and its impact on various physiological and pathological processes. elifesciences.orgisotope.com Recent research has also highlighted the role of acetoacetate as a precursor for post-translational modifications of proteins, such as lysine (B10760008) acetoacetylation, further expanding its significance in cellular regulation. elifesciences.org

Rationale for Site-Specific 3,4-13C2 Isotopic Labeling in Mechanistic and Flux Studies

The strategic placement of stable isotopes within a molecule, known as site-specific or positional labeling, provides a higher level of detail in metabolic studies compared to uniform labeling. wikipedia.org By labeling specific carbon atoms in ethyl acetoacetate, such as in Ethyl acetoacetate-3,4-¹³C₂, researchers can precisely track the transformation of these specific carbons as the molecule is metabolized.

The rationale for labeling the C3 and C4 positions is rooted in the metabolic fate of acetoacetate. When acetoacetate is converted back to acetyl-CoA in extrahepatic tissues, the molecule is cleaved between the C2 and C3 positions. Therefore, labeling at the C3 and C4 positions allows for the distinct tracking of the two resulting acetyl-CoA molecules. This is particularly valuable in ¹³C-Metabolic Flux Analysis (¹³C-MFA), a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways. nih.govnih.gov By analyzing the distribution of the ¹³C label in downstream metabolites, researchers can deduce the relative contributions of different pathways to their production. This level of detail is crucial for understanding how metabolic networks are rewired in response to genetic or environmental perturbations, such as in cancer cells or during the production of biochemicals by microorganisms. d-nb.infomdpi.com

The data derived from studies using site-specifically labeled substrates like Ethyl acetoacetate-3,4-¹³C₂ can be complex, often requiring sophisticated analytical techniques and computational modeling to interpret. vanderbilt.edunih.gov However, the insights gained into the intricate regulation and dynamics of metabolic pathways are invaluable for advancing our understanding of biology and disease.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of Ethyl acetoacetate-3,4-13C2.

| Property | Value |

| Chemical Formula | CH₃COCH₂COOCH₂CH₃ |

| Molecular Weight | 132.13 g/mol isotope.com |

| Labeled CAS Number | 61973-42-0 isotope.com |

| Unlabeled CAS Number | 141-97-9 isotope.com |

| Unlabeled Boiling Point | 180.8 °C nih.gov |

| Unlabeled Flash Point | 185 °F nih.gov |

| Appearance | Colorless liquid with a fruity odor nih.gov |

| Isotopic Purity | Typically ≥99% for ¹³C isotope.com |

| Storage | Store at room temperature away from light and moisture isotope.com |

Note: Some physical properties listed are for the unlabeled compound, as the isotopic labeling has a negligible effect on these macroscopic properties.

Research Applications and Findings

The application of Ethyl acetoacetate-3,4-¹³C₂ in research provides detailed insights into metabolic pathways. Below is a table summarizing research findings from studies that could utilize such a specifically labeled compound.

| Research Area | Key Findings | Potential Implications |

| Ketone Body Metabolism in the Brain | Tracing the ¹³C label from Ethyl acetoacetate-3,4-¹³C₂ would allow for the quantification of ketone body utilization by different brain cell types, such as neurons and astrocytes. nih.gov It could reveal the relative contribution of ketone bodies to the acetyl-CoA pools for both energy production and lipid synthesis. nih.gov | Understanding the brain's ability to adapt its metabolism to use ketone bodies has implications for neurodegenerative diseases and ketogenic diets. |

| Cancer Metabolism | Studies using ¹³C-labeled precursors have shown that some cancer cells can efficiently utilize ketone bodies as a fuel source. d-nb.info Ethyl acetoacetate-3,4-¹³C₂ could be used to precisely determine the flux through pathways involved in ketone body metabolism in tumor cells. | This knowledge could inform the development of metabolic therapies for cancer that target ketone body utilization. |

| Metabolic Flux Analysis in Microorganisms | In metabolic engineering, ¹³C-MFA with specifically labeled substrates is used to optimize the production of biofuels and other valuable chemicals by microorganisms. mdpi.comvanderbilt.edu Ethyl acetoacetate-3,4-¹³C₂ could serve as a probe to understand and engineer pathways related to acetyl-CoA and fatty acid metabolism. | Improved strain development for industrial biotechnology applications. |

| Protein Acylation Studies | Given that acetoacetate is a precursor for lysine acetoacetylation, Ethyl acetoacetate-3,4-¹³C₂ can be used to trace the source of the acetoacetyl group on modified proteins. elifesciences.org | Elucidating the role of this post-translational modification in cellular signaling and gene regulation. |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-oxo(3,4-13C2)butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-3-9-6(8)4-5(2)7/h3-4H2,1-2H3/i2+1,5+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYIBRDXRRQCHLP-BFQMUAMKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[13C](=O)[13CH3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20480002 |

Source

|

| Record name | Ethyl acetoacetate-3,4-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89186-80-1 |

Source

|

| Record name | Ethyl acetoacetate-3,4-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl acetoacetate-3,4-13C2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl Acetoacetate 3,4 13c2

Strategies for Targeted ¹³C Isotopic Incorporation at the 3 and 4 Positions

The cornerstone of synthesizing ethyl acetoacetate (B1235776) and its labeled analogues is the Claisen condensation . guidechem.comwikipedia.orgyoutube.com This reaction involves the base-catalyzed self-condensation of an ester containing at least one α-hydrogen. youtube.com For the specific synthesis of Ethyl acetoacetate-3,4-13C2, the strategy hinges on the use of a precursor molecule that is already labeled with ¹³C at the desired positions.

The most direct synthetic route involves the Claisen condensation of ethyl [2,3-¹³C₂]acetate . In this process, two molecules of ethyl [2,3-¹³C₂]acetate react in the presence of a strong base, such as sodium ethoxide, to yield one molecule of this compound and one molecule of ethanol (B145695). wikipedia.orgyoutube.com

A general laboratory procedure for a Claisen condensation to produce ethyl acetoacetate involves the slow addition of sodium metal to ethyl acetate (B1210297), which must be free of water and contain a small amount of ethanol to initiate the reaction. The mixture is warmed to start the reaction, which then proceeds vigorously and may require cooling. After the sodium has dissolved, the mixture is heated under reflux. The resulting product is then acidified, typically with acetic acid, and the ethyl acetoacetate layer is separated, dried, and purified by fractional distillation under reduced pressure. blogspot.comorgsyn.org To synthesize the 3,4-¹³C₂ labeled variant, ethyl [2,3-¹³C₂]acetate would be substituted for the unlabeled ethyl acetate.

The key to this targeted labeling is the commercial availability or prior synthesis of ethyl [2,3-¹³C₂]acetate. The synthesis of such labeled precursors can be complex, often starting from simple, commercially available ¹³C-labeled starting materials and building up the molecular framework.

Hydrolysis and Pre-treatment Protocols for Generating 3,4-¹³C₂ Acetoacetate for Tracer Applications

For many of its applications in metabolic research, particularly in studying ketogenesis and ketone body utilization, this compound must be converted to its corresponding carboxylate, [3,4-¹³C₂]acetoacetate . nih.govnih.gov This is achieved through hydrolysis of the ethyl ester.

A common method for this hydrolysis involves treating the ethyl acetoacetate isotopomer with a base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH). For instance, a described protocol for preparing a [3,4-¹³C₂]acetoacetate solution for tracer infusion involves mixing [3,4-¹³C₂]ethylacetoacetate with water and a 4 M NaOH solution. nih.gov The mixture is then heated, for example at 40°C for 70 minutes, to ensure complete hydrolysis. Following hydrolysis, the solution is cooled and neutralized with an acid, such as hydrochloric acid (HCl), to a physiological pH. nih.gov

Another protocol for generating a similar labeled acetoacetate, [1,3-¹³C₂]acetoacetate, involves mixing the corresponding ethyl ester with 1 M NaOH at 37°C for 24 hours. researchgate.net This highlights that the specific conditions (base concentration, temperature, and time) can be varied to achieve the desired hydrolysis. It is crucial to monitor the reaction to ensure complete conversion and to be aware of potential side products. For example, during the hydrolysis of ethyl [1,3-¹³C₂]acetoacetate, the formation of [1-¹³C]acetate as a byproduct has been observed. nih.gov

Once prepared, the [3,4-¹³C₂]acetoacetate tracer solution is typically freshly made on the day of the infusion study to ensure its stability. nih.gov For in vivo studies, it is often co-infused with other tracers, such as labeled β-hydroxybutyrate, to provide a comprehensive picture of ketone body kinetics. nih.gov

Comparative Analysis with Synthesis of Other Labeled Ethyl Acetoacetate Isomers

The synthesis of other isotopomers of ethyl acetoacetate follows similar principles of utilizing appropriately labeled precursors in a Claisen condensation or related synthetic strategies. The choice of isotopomer is dictated by the specific metabolic pathway or molecular interaction being investigated.

| Isotopomer | Labeled Positions | Typical Synthetic Precursor(s) | Key Application Areas |

| Ethyl acetoacetate-3,4-¹³C₂ | 3, 4 | Ethyl [2,3-¹³C₂]acetate | Studying acetyl-CoA and ketone body metabolism. nih.govnih.gov |

| Ethyl acetoacetate-1,3-¹³C₂ | 1, 3 | [1-¹³C]acetyl-CoA and [2-¹³C]acetyl-CoA (or precursors) | Probing mitochondrial redox state and metabolism in brain and heart. researchgate.netnih.gov |

| Ethyl acetoacetate-2,4-¹³C₂ | 2, 4 | Labeled precursors targeting these specific carbons | Used in metabolic studies, for example, in investigating the assimilation of short-chain fatty acids. sigmaaldrich.com |

| Ethyl acetoacetate-1,2,3,4-¹³C₄ | 1, 2, 3, 4 | [¹³C₄]diketene or [1,2-¹³C₂]ethyl acetate | Comprehensive metabolic tracing, offering more detailed insights compared to partially labeled compounds. |

Ethyl acetoacetate-1,3-¹³C₂ is synthesized to track the carbonyl carbon of the acetyl group and the ester carbonyl carbon. This allows for distinct tracking of different parts of the molecule as it is metabolized. Its synthesis would require precursors labeled at the corresponding positions.

Ethyl acetoacetate-2,4-¹³C₂ provides labeling on the methylene (B1212753) and methyl carbons of the acetoacetyl group. This is useful for following the carbon backbone through various metabolic transformations.

Ethyl acetoacetate-1,2,3,4-¹³C₄ , the fully labeled version, is synthesized from precursors like [¹³C₄]diketene or through the self-condensation of [1,2-¹³C₂]ethyl acetate. This isotopomer provides the most comprehensive tracing information, as all carbons of the acetoacetate moiety can be tracked simultaneously. The synthesis of uniformly ¹³C-labeled compounds often requires more complex, multi-step procedures to assemble the molecule from simple, highly enriched ¹³C starting materials. nih.gov

Advanced Applications in Metabolic Pathway Elucidation

Tracing Carbon Flux in Ketone Body Metabolism

Ethyl acetoacetate-3,4-¹³C₂ is particularly valuable for investigating ketone body metabolism. Ketone bodies, primarily acetoacetate (B1235776) (AcAc) and β-hydroxybutyrate (BHB), are produced in the liver from the breakdown of fatty acids, especially during periods of low glucose availability, such as fasting or a ketogenic diet. nih.govwikipedia.org They are crucial alternative energy sources for extrahepatic tissues like the brain, heart, and skeletal muscle. wikipedia.org Using [3,4-¹³C₂]acetoacetate allows researchers to follow the production, disposal, and interconversion of these vital molecules. nih.gov

The use of [3,4-¹³C₂]acetoacetate, often in combination with other tracers like uniformly labeled BHB ([U-¹³C₄]BHB), enables a detailed analysis of ketogenesis (ketone synthesis) and ketolysis (ketone breakdown). nih.gov A primed, continuous infusion of the tracer allows the system to reach a metabolic steady state, where the rate of appearance of labeled ketones can be measured. nih.gov

Research in individuals with nonalcoholic fatty liver disease (NAFLD) has utilized infusions of [3,4-¹³C₂]AcAc to measure the rate of ketone production. jci.org These studies have revealed that as liver fat content increases, the rate of ketogenesis is progressively impaired, particularly after a 24-hour fast. jci.org This finding is significant because it demonstrates a direct link between the severity of liver steatosis and a reduced capacity of the liver to produce ketones. jci.org

Conversely, studies in the heart have used hyperpolarized [3-¹³C]acetoacetate, derived from its ethyl ester, to monitor ketolysis in real time. nih.govnih.gov This advanced magnetic resonance technique allows for the detection of downstream metabolic products within minutes of tracer administration. nih.gov Such studies can reveal how conditions like diabetes affect the heart's ability to utilize ketone bodies for energy, providing a dynamic view of mitochondrial function and redox state. nih.govnih.gov The detection of labeled BHB after administering labeled AcAc provides a direct measure of the activity of β-hydroxybutyrate dehydrogenase and the mitochondrial redox state (NAD⁺/NADH ratio). nih.gov

Table 1: Research Findings on Ketogenesis Rates Using [3,4-¹³C₂]Acetoacetate Tracer

| Study Focus | Subject Group | Key Finding | Reference |

|---|---|---|---|

| Impact of NAFLD on Ketone Production | Humans with and without NAFLD | Rates of ketogenesis were significantly lower in subjects with NAFLD after a 24-hour fast, and this impairment correlated with the degree of hepatic triglyceride content. | jci.org |

| Ketone Body Interconversion in NAFLD | Humans with and without NAFLD | The ability to convert AcAc to BHB and vice versa was significantly reduced in individuals with NAFLD, suggesting impaired BHB dehydrogenase function or an altered mitochondrial redox state. | jci.org |

| Double-Tracer Method Development | Mice (18-hour fasted) | Demonstrated substantial in vivo exchange between AcAc and BHB pools, highlighting the necessity of a double-tracer approach ([U-¹³C₄]BHB and [3,4-¹³C₂]AcAc) for accurate flux measurements. | nih.gov |

In the liver, acetyl-CoA derived from the oxidation of fatty acids stands at a critical metabolic crossroads: it can either be condensed to form ketone bodies (ketogenesis) or enter the tricarboxylic acid (TCA) cycle to generate energy. jci.orgsajaa.co.za Tracing studies with [3,4-¹³C₂]acetoacetate are instrumental in quantifying the flux through these competing pathways.

When AcAc labeled at the C3 and C4 positions is taken up by tissues, it is converted back to acetoacetyl-CoA and then cleaved into two molecules of acetyl-CoA. nih.gov Because the original tracer is [3,4-¹³C₂]acetoacetate, this process yields one molecule of unlabeled acetyl-CoA and one molecule of [1,2-¹³C₂]acetyl-CoA. This labeled acetyl-CoA can then be tracked as it enters the TCA cycle or is used for other biosynthetic processes. nih.gov

Studies combining ketone tracers with other isotopic probes have shown that in conditions like NAFLD, the impaired ketogenesis is accompanied by an upregulation of acetyl-CoA oxidation in the TCA cycle. jci.org This metabolic shift is linked to increased rates of gluconeogenesis and higher plasma glucose concentrations, demonstrating how the fate of hepatic acetyl-CoA has profound implications for systemic glucose homeostasis. jci.org The partitioning of acetyl-CoA is therefore not just an indicator of liver function but a key determinant of the metabolic phenotype in disease states. jci.orgjci.org

Contribution to Glucose and Gluconeogenesis Metabolism Studies

While direct tracers like [3,4-¹³C₂]glucose are primary tools for studying glucose production, the use of [3,4-¹³C₂]acetoacetate provides crucial complementary information. core.ac.uknih.gov The metabolic pathways of ketogenesis and gluconeogenesis are tightly intertwined, largely because they compete for the same pool of metabolic precursors and are regulated by similar hormonal and substrate-driven signals. nih.govwikipedia.org

Ketogenesis is the primary alternative pathway for acetyl-CoA when oxaloacetate, a key TCA cycle intermediate, is diverted towards gluconeogenesis. jci.org Therefore, measuring ketone dynamics with [3,4-¹³C₂]acetoacetate while simultaneously assessing glucose production provides a more complete picture of hepatic energy metabolism.

For instance, studies in human subjects with NAFLD have employed a multi-tracer approach, infusing [3,4-¹³C₂]acetoacetate alongside [3,4-¹³C₂]glucose and other isotopes. jci.orgjci.org This allowed researchers to correlate the observed impairment in ketogenesis with an increase in endogenous glucose production (EGP). jci.org The findings suggest that in fatty liver, acetyl-CoA that would normally be used for ketone synthesis is instead oxidized in the TCA cycle, a process that generates more ATP, which in turn may fuel the elevated rates of gluconeogenesis that contribute to hyperglycemia. jci.orgjci.org This demonstrates that the contribution of Ethyl acetoacetate-3,4-¹³C₂ to glucose metabolism studies is to contextualize the regulation of gluconeogenesis in relation to hepatic fat oxidation and acetyl-CoA partitioning.

Elucidation of Specific Biosynthetic Pathways

The acetyl-CoA generated from the breakdown of [3,4-¹³C₂]acetoacetate serves as a fundamental building block for a wide array of molecules. sajaa.co.za This makes the tracer a versatile tool for investigating the biosynthesis of natural products, lipids, and amino acids.

Many complex natural products are assembled from acetyl-CoA and related precursors. Isotopic labeling studies are essential to unravel the intricate biosynthetic pathways of these molecules. A study investigating the biosynthesis of monensin (B1676710), an antibiotic polyether, used ethyl [3,4-¹³C₂]acetoacetate as a tracer. psu.edu The researchers found that the labeled C3 and C4 atoms were incorporated intact into specific positions within the monensin structure derived from ethylmalonyl-CoA and methylmalonyl-CoA, demonstrating the direct utilization of the acetoacetate backbone in the construction of this complex molecule. psu.edu

Lipid Synthesis: Acetyl-CoA is the starting point for the de novo synthesis of fatty acids and cholesterol. frontiersin.org By tracing the ¹³C label from [3,4-¹³C₂]acetoacetate-derived acetyl-CoA into these lipid pools, researchers can quantify the contribution of ketone bodies to lipogenesis. Studies have shown that gut-derived short-chain fatty acids, which are structurally related to ketones, are readily used for the synthesis of palmitate and cholesterol in the liver. physiology.org The same principle applies to ketone body catabolism, where the resulting labeled acetyl-CoA can be tracked into newly synthesized fatty acids and other lipids. physiology.org

Amino Acid Synthesis: The labeled acetyl-CoA from [3,4-¹³C₂]acetoacetate catabolism can enter the TCA cycle by condensing with oxaloacetate to form citrate. nih.gov As the labeled carbon atoms flow through the cycle, they can be incorporated into TCA cycle intermediates that serve as backbones for the synthesis of non-essential amino acids. For example, α-ketoglutarate can be transaminated to form glutamate (B1630785). Indeed, research using hyperpolarized [3-¹³C]acetoacetate has directly observed the appearance of the ¹³C label in [5-¹³C]glutamate in the heart, providing clear evidence that carbon from ketone bodies is used for amino acid synthesis. nih.gov

Table 2: Application of Ethyl acetoacetate-3,4-¹³C₂ in Biosynthetic Pathway Studies

| Pathway | Metabolite/Product | Key Research Finding | Reference |

|---|---|---|---|

| Natural Product Biosynthesis | Monensin | Ethyl [3,4-¹³C₂]acetoacetate was incorporated intact into the ethylmalonyl-CoA and methylmalonyl-CoA derived positions of the antibiotic. | psu.edu |

| Amino Acid Synthesis | Glutamate | Carbon from [3-¹³C]acetoacetate was traced into the C5 position of glutamate, demonstrating the flow of ketone-derived carbon through the TCA cycle into amino acids. | nih.gov |

| Lipid Synthesis | Fatty Acids (e.g., Palmitate) | Acetyl-CoA, the breakdown product of acetoacetate, is the primary precursor for de novo fatty acid synthesis. Tracing studies confirm the contribution of related substrates to lipid pools. | frontiersin.orgphysiology.org |

Studies on Hepatic and Renal Metabolic Homeostasis Using Labeled Tracers

The stable isotope-labeled compound, ethyl acetoacetate-3,4-¹³C₂, serves as a powerful tool for investigating the intricate metabolic interplay between the liver and kidneys. Following administration, this tracer is rapidly hydrolyzed in vivo to [3,4-¹³C₂]acetoacetate, which then enters key metabolic pathways, including ketogenesis and the tricarboxylic acid (TCA) cycle. nih.govresearchgate.netjci.org This allows researchers to trace the fate of the ¹³C-labeled carbons through various metabolic intermediates and end-products, providing quantitative insights into the regulation of hepatic and renal metabolic homeostasis under different physiological and pathological conditions. nih.govrsc.org

Detailed Research Findings:

Studies utilizing [3,4-¹³C₂]acetoacetate, derived from its ethyl ester, have been instrumental in elucidating the metabolic adaptations in conditions such as non-alcoholic fatty liver disease (NAFLD). jci.orgnih.gov In a study involving human subjects with and without NAFLD, a combination of ¹³C and ²H labeled tracers, including [3,4-¹³C₂]acetoacetate, was used to measure rates of ketogenesis, gluconeogenesis, and TCA cycle fluxes after a 24-hour fast. nih.gov

The findings revealed that individuals with NAFLD exhibited significantly lower rates of ketogenesis compared to control subjects. nih.gov This impairment was particularly pronounced in the production of β-hydroxybutyrate (BHB). nih.gov Concurrently, these subjects displayed higher rates of endogenous glucose production, driven by an increased rate of gluconeogenesis from oxaloacetate. nih.gov This suggests a metabolic shift in the fatty liver, where the disposal of acetyl-CoA is diverted away from ketone body production and towards oxidation in the TCA cycle to support increased glucose synthesis. jci.orgnih.gov

Table 1: Metabolic Fluxes in Control vs. NAFLD Subjects (24-hour fast)

| Metabolic Flux | Control Subjects (n=17 for ketogenesis, n=15 for others) | NAFLD Subjects (n=21 for ketogenesis, n=23 for others) | Key Finding |

|---|---|---|---|

| Total Ketogenesis (μmol/kg lean body weight/min) | ~4.5 | ~3.0 | Significantly lower in NAFLD subjects. nih.gov |

| β-hydroxybutyrate (BHB) Production (μmol/kg lean body weight/min) | Data not specified | Lower in NAFLD subjects, especially with higher hepatic TG. nih.gov | Impaired BHB synthesis in NAFLD. nih.gov |

| Endogenous Glucose Production (EGP) (μmol/kg lean body weight/min) | ~10.0 | ~12.5 | Significantly higher in NAFLD subjects. nih.gov |

| Gluconeogenesis from Oxaloacetate (OAA) (μmol/kg lean body weight/min) | ~5.0 | ~7.5 | Increased in NAFLD, contributing to higher EGP. nih.gov |

| TCA Cycle Turnover (relative flux) | Lower | Increased | Higher in NAFLD subjects. nih.gov |

Data are approximate values derived from graphical representations in the source material and are intended for illustrative purposes. nih.gov

Furthermore, research has highlighted the crucial role of the kidneys in maintaining systemic glucose homeostasis, particularly when hepatic function is compromised. nih.gov A study using a multi-compartment metabolic model with stable isotope tracers in mice with liver-specific knockout of a key gluconeogenic enzyme (PEPCK-C) demonstrated a remarkable compensatory response by the kidneys. nih.gov While hepatic glucose production was significantly reduced in these mice, whole-body glucose levels remained normal due to a marked upregulation of renal glucose production and gluconeogenesis. nih.gov This underscores the reciprocal relationship between the liver and kidneys in metabolic control.

In the context of renal metabolism, hyperpolarized [1,3-¹³C₂]acetoacetate, synthesized from its ethyl ester, has been employed to non-invasively probe the mitochondrial redox state in the rat kidney. nih.gov The conversion of hyperpolarized [1,3-¹³C₂]acetoacetate to [1,3-¹³C₂]β-hydroxybutyrate, a reaction catalyzed by the mitochondrial enzyme β-hydroxybutyrate dehydrogenase, is dependent on the NADH/NAD⁺ ratio. nih.gov Studies showed rapid conversion of the tracer in the rat kidney, and this conversion was significantly increased following treatment with metformin (B114582), a drug known to modulate the mitochondrial redox state. nih.gov This novel application demonstrates the potential of tracers derived from ethyl acetoacetate to provide real-time, functional information about organ-specific mitochondrial metabolism. nih.gov

Table 2: Application of ¹³C-Labeled Acetoacetate in Renal Metabolic Studies

| Tracer | Organism/Model | Metabolic Process Investigated | Key Research Finding |

|---|---|---|---|

| [1,3-¹³C₂]Acetoacetate (hyperpolarized) | Rat | Mitochondrial Redox State (NADH/NAD⁺ ratio) | Demonstrated rapid conversion to β-hydroxybutyrate in the kidney, which increased with metformin treatment, reflecting a shift in the mitochondrial redox state. nih.gov |

| ¹³C-labeled tracers (general approach) | Mouse (liver-specific PEPCK-C knockout) | Hepatic and Renal Gluconeogenesis | Showed that impaired hepatic gluconeogenesis leads to a compensatory increase in renal gluconeogenesis to maintain glucose homeostasis. nih.gov |

These studies collectively illustrate the utility of ethyl acetoacetate-3,4-¹³C₂ as a precursor for a versatile metabolic tracer. Its application has enabled a deeper understanding of the complex regulation of fuel metabolism in the liver and kidneys, revealing critical adaptive mechanisms in health and disease.

Mechanistic Enzymology and Reaction Pathway Delineation

Investigation of Enzyme-Catalyzed Conversions Involving Ethyl Acetoacetate-3,4-13C2.benchchem.comnih.govjci.orgismrm.orgnih.gov

Carboxyl Esterase Activity Profiling and Hydrolysis Mechanisms.ismrm.org

This compound is a substrate for carboxyl esterases, enzymes that catalyze the hydrolysis of ester bonds. ismrm.org The study of this reaction is crucial for understanding the initial step in the metabolic utilization of ethyl acetoacetate (B1235776) in various biological systems. In some applications, the hydrolysis of the ethyl ester by endogenous esterases is a prerequisite for the subsequent enzymatic reactions. nih.govsemanticscholar.orgchemrxiv.org For instance, in studies involving engineered Aspergillus nidulans, it was reasoned that an endogenous esterase hydrolyzes [2,4-13C2] ethyl acetoacetate to its corresponding acetoacetate. nih.govsemanticscholar.orgchemrxiv.org

The mechanism of carboxylesterase-catalyzed hydrolysis generally involves a two-step process. researchgate.net The first step is the acylation of a serine residue in the enzyme's active site, releasing the alcohol metabolite. researchgate.net The second step involves the hydrolysis of the acylated enzyme by a water molecule, which is activated by a histidine residue, thereby regenerating the active enzyme and releasing the carboxylic acid. researchgate.net The active site of carboxylesterases typically features a catalytic triad (B1167595) of serine, histidine, and a glutamate (B1630785) or aspartate residue. researchgate.net

In the context of hyperpolarized 13C magnetic resonance imaging, the conversion of hyperpolarized [1,3-13C2]ethyl acetoacetate (EAA) to [1,3-13C2]acetoacetate by carboxyl esterases has been explored as a metabolic marker for liver cancer. escholarship.orgnih.gov This application leverages the high specificity of certain carboxyl esterases for low molecular weight ethyl esters. nih.gov

A study focusing on terpenoid production in Escherichia coli identified p-nitrobenzyl esterase (PnbA) from Bacillus subtilis as an enzyme that specifically hydrolyzes ethyl acetoacetate (EAA). nih.gov This finding enabled the use of EAA as a low-cost substrate for terpenoid biosynthesis in engineered E. coli strains. nih.gov

Beta-Hydroxybutyrate Dehydrogenase (BDH) Activity and Mitochondrial Redox State Assessment.nih.gov

The conversion of acetoacetate to β-hydroxybutyrate (βOHB) is catalyzed by the mitochondrial enzyme β-hydroxybutyrate dehydrogenase (BDH), a reaction that is dependent on the NADH/NAD+ ratio and thus reflects the mitochondrial redox state. nih.govresearchgate.net The use of 13C-labeled acetoacetate, derived from the hydrolysis of labeled ethyl acetoacetate, allows for the in vivo assessment of BDH activity and mitochondrial function. nih.govescholarship.org

In one study, hyperpolarized [1,3-13C2]acetoacetate, synthesized from the hydrolysis of [1,3-13C2]ethyl acetoacetate, was used to directly probe the mitochondrial redox state in rat kidneys. nih.govescholarship.org The rapid conversion of hyperpolarized acetoacetate to βOHB was observed, and this conversion was significantly increased after treatment with metformin (B114582), a drug known to modulate the mitochondrial redox state. nih.govescholarship.org This demonstrates the potential of using labeled acetoacetate to non-invasively monitor changes in mitochondrial metabolism. nih.govescholarship.org

Further research has shown that impaired interconversion of acetoacetate and β-hydroxybutyrate, as measured using infusions of [3,4-13C2]acetoacetate, is a feature of nonalcoholic fatty liver disease (NAFLD). jci.orgnih.gov This suggests a potential defect at the BDH step of ketone metabolism in this condition. jci.org

| Study Focus | Labeled Compound Used | Key Enzyme | Primary Finding | Reference |

| Mitochondrial Redox State in Rat Kidney | [1,3-13C2]Acetoacetate (from ethyl ester) | β-Hydroxybutyrate Dehydrogenase (BDH) | Rapid in vivo conversion to βOHB reflects mitochondrial redox state; conversion increased with metformin. | nih.govescholarship.org |

| Ketone Metabolism in Human NAFLD | [3,4-13C2]Acetoacetate | β-Hydroxybutyrate Dehydrogenase (BDH) | Impaired interconversion of AcAc and βOHB observed in NAFLD subjects. | jci.orgnih.gov |

| Ketone Body Metabolism in Rat Heart | Hyperpolarized [1,3-13C]Acetoacetate | β-Hydroxybutyrate Dehydrogenase (BDH) | Demonstrated the feasibility of detecting ketone body metabolism in the heart. | nih.gov |

| Ketone Metabolism in Normal and Glioma-Bearing Mouse Brain | Hyperpolarized [1,3-13C2]Acetoacetate | β-Hydroxybutyrate Dehydrogenase (BDH) | Acetoacetate crosses the blood-brain barrier; lower β-HB-to-AcAc ratios in tumors suggest decreased BDH activity. | researchgate.net |

PLP-Dependent Amino Acid γ-Substitution Enzyme Mechanisms.jci.org

Pyridoxal phosphate (B84403) (PLP)-dependent enzymes are a versatile class of biocatalysts involved in a wide array of amino acid transformations. nih.govfrontiersin.orgebi.ac.uk A notable example involving an ethyl acetoacetate derivative is the enzymatic synthesis of (2S, 6S)-6-methyl pipecolate. nih.govsemanticscholar.orgchemrxiv.org In this pathway, the PLP-dependent enzyme CndF catalyzes a γ-substitution reaction. nih.govsemanticscholar.orgchemrxiv.org

The proposed mechanism for CndF involves the γ-elimination of O-acetyl-L-homoserine to form a vinylglycine ketimine intermediate. nih.govsemanticscholar.org This intermediate then undergoes a nucleophilic attack by acetoacetate, which can be generated from the hydrolysis of [2,4-13C2] ethyl acetoacetate, to form a new Cγ-Cδ bond. nih.govsemanticscholar.org The resulting product is then cyclized and reduced by a second enzyme, CndE, to yield the final pipecolate product. nih.govsemanticscholar.orgchemrxiv.org

Significantly, CndF can also directly utilize β-keto ethyl esters like ethyl acetoacetate. nih.gov The enzyme facilitates the formation of an enolate nucleophile from ethyl acetoacetate, which then attacks the vinylglycine intermediate. nih.gov The kinetic parameters for CndF with [2,4-13C2] ethyl acetoacetate have been determined, with a kcat of 0.027 s⁻¹ and a KM of 1.9 mM. nih.gov The comparable KM values for ethyl acetoacetate and acetoacetate suggest that the ethyl ester group does not significantly hinder substrate binding. nih.gov

Studies of Acetoacetate-Utilizing Enzymes (e.g., BKACE)

While the specific enzyme "BKACE" is not detailed in the provided search results, the use of ethyl [3,4-13C2]acetoacetate has been instrumental in studying other acetoacetate-utilizing enzymes, particularly in the context of polyketide biosynthesis. In Streptomyces cinnamonensis, an organism that produces the polyketide monensin (B1676710), ethyl [3,4-13C2]acetoacetate was used to trace the incorporation of carbon into the final product. nih.gov

These studies revealed that in an oil-based fermentation, there was an efficient and intact incorporation of the labeled ethyl acetoacetate into both the ethylmalonyl-CoA- and methylmalonyl-CoA-derived positions of monensin. nih.gov This finding suggests an alternative pathway for providing methylmalonyl-CoA precursors for polyketide synthesis, diverging from the generally accepted routes. nih.gov The results highlight that the metabolic pathways and the contributions of different enzymes can be highly dependent on the fermentation conditions. nih.gov

Analytical Techniques for Isotopic Tracing and Detection

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a non-destructive analytical technique that provides detailed information about the chemical structure and environment of atomic nuclei. For isotopically labeled compounds like Ethyl acetoacetate-3,4-13C2, NMR is invaluable for confirming the position of the labels and for dynamic studies of metabolism.

Carbon-13 NMR (¹³C NMR) spectroscopy is the definitive method for verifying the precise location of isotopic labels within a molecule. In this compound, the enrichment at the C3 (methylene) and C4 (methyl) positions results in distinct and predictable changes in the ¹³C NMR spectrum compared to its unlabeled counterpart.

The primary confirmation of the 3,4-¹³C₂ labeling comes from two key observations in the spectrum:

Signal Enhancement: The resonance signals corresponding to the C3 and C4 carbons are significantly intensified due to the high isotopic enrichment (typically >99% ¹³C) compared to the natural abundance of 1.1%.

¹³C-¹³C Coupling: The presence of adjacent ¹³C nuclei at positions 3 and 4 gives rise to spin-spin coupling (J-coupling). This results in the splitting of the C3 and C4 signals into doublets, a phenomenon not observed in the unlabeled molecule. The magnitude of this one-bond coupling constant (¹J-cc) provides unequivocal proof of the adjacent labeling.

These spectral features allow for unambiguous structural confirmation and precise quantification of isotopic enrichment. One study utilized this compound as a starting material for the synthesis of 7-Amino-4-methylcoumarin-13C2, demonstrating the practical application of this labeled compound in chemical synthesis where tracking the carbon backbone is crucial.

| Carbon Position | Typical Chemical Shift (δ) in ppm (unlabeled) | Expected Observation in this compound |

|---|---|---|

| C1 (Ester Carbonyl) | ~167 | Singlet, natural abundance intensity |

| C2 (Keto Carbonyl) | ~201 | Singlet, natural abundance intensity |

| C3 (Methylene, -CH₂-) | ~50 | Highly intense doublet (due to coupling with ¹³C at C4) |

| C4 (Methyl, -CH₃) | ~30 | Highly intense doublet (due to coupling with ¹³C at C3) |

| C5 (Ethyl, -O-CH₂-) | ~61 | Singlet, natural abundance intensity |

| C6 (Ethyl, -CH₃) | ~14 | Singlet, natural abundance intensity |

Hyperpolarized ¹³C Magnetic Resonance (MR) is a cutting-edge technique that dramatically increases the sensitivity of ¹³C NMR and MRI by over 10,000-fold. This enhancement allows for the real-time, non-invasive imaging of metabolic pathways in living systems. The process involves a technique called dynamic nuclear polarization (DNP), which vastly increases the polarization of the ¹³C nuclei in the tracer molecule shortly before its injection.

While specific studies detailing the use of hyperpolarized this compound are not prominent in the literature, the application of this technology to similar ¹³C-labeled substrates, such as [1-¹³C]pyruvate, provides a clear blueprint for its potential use. Following injection of a hyperpolarized tracer, MR spectroscopy or imaging can track the appearance of the ¹³C label in downstream metabolites in real-time.

For instance, if hyperpolarized this compound were used, it would be metabolized to acetoacetate-2,3-¹³C₂. The subsequent conversion of this labeled acetoacetate (B1235776) to other ketone bodies like β-hydroxybutyrate could be monitored in real-time within specific organs. This would provide a direct, in vivo measurement of the enzymatic flux through the β-hydroxybutyrate dehydrogenase pathway, offering critical insights into cellular redox state and energy metabolism. This method allows for the direct measurement of flux through a single, enzyme-catalyzed step, a capability that is difficult to achieve with other methods.

Mass Spectrometry (MS) for Isotopic Abundance and Metabolite Identification

Mass spectrometry is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. It is a cornerstone of metabolomics and is essential for tracing the metabolic fate of isotopically labeled compounds and quantifying their abundance.

Coupling liquid chromatography (LC) or gas chromatography (GC) with mass spectrometry allows for the separation, detection, and identification of a wide range of metabolites from complex biological samples. When tracing the metabolism of this compound, these techniques are used to track the ¹³C labels as they are incorporated into downstream metabolites.

The workflow for a tracer experiment typically involves:

Introduction of the Labeled Substrate: this compound is introduced to the biological system (e.g., cell culture or in vivo model).

Metabolite Extraction: After a specified time, metabolites are extracted from the cells or tissues.

Chromatographic Separation: The extract is injected into a GC or LC system, which separates the individual metabolites based on their physicochemical properties.

Mass Spectrometric Detection: As each metabolite elutes from the column, it is ionized and analyzed by the mass spectrometer.

The key to tracing is the detection of a specific mass shift. Since this compound contains two ¹³C atoms, its molecular weight is two mass units higher than the unlabeled compound (M+2). Any downstream metabolite that retains this two-carbon fragment will also exhibit an M+2 mass shift, allowing for its unambiguous identification as being derived from the administered tracer.

Beyond simply identifying labeled products, mass spectrometry is used to perform ¹³C-Metabolic Flux Analysis (¹³C-MFA). This powerful technique quantifies the rates (fluxes) of reactions within a metabolic network. This is achieved by analyzing the mass isotopomer distributions (MIDs) of key metabolites. The MID is the relative abundance of all isotopic forms of a metabolite (e.g., M, M+1, M+2, etc.).

The specific labeling pattern of this compound makes it a precise probe for pathways involving ketone body metabolism. After administration, the distribution of the M+2 label in metabolites like acetoacetate and β-hydroxybutyrate is measured. This experimental data is then fitted to a computational model of the relevant metabolic pathways. By determining which set of fluxes best explains the observed labeling patterns, the model can estimate the rates of intracellular reactions. This quantitative approach provides a detailed snapshot of cellular metabolism under specific conditions.

| Metabolite | Mass Isotopomer | Relative Abundance (%) | Inference |

|---|---|---|---|

| Acetoacetate | M (Unlabeled) | 10 | Derived from endogenous, unlabeled sources. |

| M+1 | 5 | Derived from sources with natural ¹³C abundance or single-label tracers. | |

| M+2 | 85 | Primarily derived from the administered this compound. | |

| Citrate (TCA Cycle) | M (Unlabeled) | 60 | Baseline TCA cycle activity from unlabeled precursors. |

| M+1 | 15 | Natural abundance. | |

| M+2 | 25 | Indicates entry of the acetyl-CoA derived from the tracer into the TCA cycle. |

Integrated Multi-Omics Approaches for Comprehensive Metabolic Flux Analysis

To achieve a holistic understanding of cellular regulation, data from ¹³C-MFA is increasingly being integrated with other "omics" technologies, such as transcriptomics (gene expression), proteomics (protein abundance), and genomics. This multi-omics approach connects the functional output of metabolism (fluxes) with the underlying genetic and regulatory machinery.

For example, a study using this compound might reveal an increased flux through a particular metabolic pathway in response to a stimulus. By simultaneously measuring gene expression (transcriptomics), researchers could determine if the genes encoding the enzymes in that pathway are upregulated. Proteomics data could then confirm whether the abundance of those enzyme proteins has actually increased.

This integrated analysis provides a much more powerful and comprehensive view of cellular physiology. It allows researchers to move beyond simply measuring changes in metabolite levels or gene expression to understanding how these different cellular layers are coordinated to produce a specific metabolic phenotype. This systems-level perspective is critical for unraveling the complex mechanisms of diseases and for the rational design of new therapeutic strategies.

Pre Clinical Research Applications and Model Systems

Metabolic Investigations in Isolated Cell Cultures and Cellular Models

While direct studies detailing the use of Ethyl acetoacetate-3,4-13C2 in isolated cell cultures are not extensively documented in publicly available literature, its commercial availability for metabolic labeling and 13C metabolic flux analysis points to its utility in such model systems. cortecnet.com Isotope labeling is a powerful technique for studying cellular metabolism. In this context, cells are cultured in a medium containing a 13C-labeled substrate. The labeled atoms are incorporated into various downstream metabolites, and their distribution can be traced using techniques like mass spectrometry and NMR spectroscopy. This allows for the precise quantification of metabolic fluxes through different pathways.

The use of 13C-labeled acetate (B1210297), a related and metabolically relevant compound, has been demonstrated in metabolic labeling studies of yeast and insect cells. nih.gov These studies have shown that acetate is efficiently incorporated into key amino acids like glutamate (B1630785) and alanine. nih.gov Given that ethyl acetoacetate (B1235776) is readily metabolized to acetoacetate and subsequently acetyl-CoA, this compound serves as a valuable tool to probe pathways involving acetyl-CoA, such as the Krebs cycle and fatty acid synthesis. In cellular models of diseases like cancer or inherited metabolic disorders, tracing the fate of the 13C label from this compound can reveal critical alterations in cellular energy metabolism and biosynthetic pathways.

Table 1: Potential Applications of this compound in Cellular Models

| Research Area | Cellular Model | Metabolic Pathway Investigated | Potential Findings |

| Oncology | Cancer cell lines | Krebs cycle, Fatty acid synthesis | Altered substrate utilization, anaplerotic fluxes |

| Neurobiology | Neuronal and glial cell cultures | Ketone body metabolism, Neurotransmitter synthesis | Fuel preference of different cell types, metabolic defects |

| Metabolic Disorders | Hepatocytes, Myocytes | Ketogenesis, Ketolysis, Gluconeogenesis | Enzyme deficiencies, substrate switching |

In Vivo Tracer Studies in Animal Models for Metabolic Dysregulation (e.g., Ketogenesis in Rodents)

The use of 13C-labeled ketone body precursors as in vivo tracers is well-established in animal models, particularly for studying metabolic dysregulation. While studies specifically using this compound are not prominent, research employing closely related labeled ketone bodies like [3-13C]acetoacetate provides significant insights into its potential applications. These studies are particularly relevant for understanding conditions characterized by altered ketogenesis and ketolysis, such as diabetes and fasting.

In a study involving diabetic rats, hyperpolarized [3-13C]acetoacetate was used to investigate myocardial ketone body metabolism. nih.govresearchgate.net The findings revealed an increased utilization of acetoacetate in the diabetic heart, with the labeled carbon being incorporated into glutamate via the Krebs cycle. nih.govresearchgate.net This indicates a metabolic shift towards ketone body oxidation in the diabetic state. Such tracer studies allow for the non-invasive, real-time monitoring of metabolic fluxes in living animals.

The metabolic fate of the 13C label from this compound can be tracked in various tissues and biofluids, providing a dynamic picture of whole-body ketone metabolism. In rodent models of fasting-induced ketosis, for instance, this tracer could be used to quantify the rates of hepatic ketone body production and extrahepatic utilization. By analyzing the enrichment of 13C in key metabolites in different organs, researchers can construct detailed metabolic models to understand the physiological adaptations to fasting or the pathological changes in metabolic diseases. ismrm.org

Table 2: Findings from In Vivo Tracer Studies with 13C-Labeled Ketone Bodies in Rodents

| Animal Model | Tracer Used | Key Organ Investigated | Observed Metabolic Change | Reference |

| Diabetic Rats | [3-13C]acetoacetate | Heart | Increased ketone body utilization and oxidation | nih.govresearchgate.net |

| Fasted Rats | [2,4-13C2]3-hydroxybutyrate | Brain | Substantial utilization of ketone bodies by neurons | ismrm.org |

| Living Rats | 13C-labeled butyrate | Liver | Real-time observation of acetoacetate and β-hydroxybutyrate formation | researchgate.net |

Development of Novel Metabolic Markers for Non-Invasive Imaging Techniques

A significant application of 13C-labeled compounds like this compound is in the development of novel metabolic markers for non-invasive imaging techniques, particularly hyperpolarized 13C Magnetic Resonance Spectroscopy (MRS). cortecnet.com Hyperpolarization dramatically increases the sensitivity of 13C MRS, enabling the real-time visualization of metabolic processes in vivo.

Research has demonstrated the potential of hyperpolarized [3-13C]acetoacetate as a probe for monitoring myocardial ketone body oxidation. nih.govresearchgate.net Upon injection of the hyperpolarized tracer, the production of downstream metabolites such as [5-13C]glutamate can be observed in real-time. nih.govresearchgate.net This provides a direct window into the activity of the Krebs cycle and ketone body utilization pathways within the heart.

The development of such imaging agents is crucial for understanding the metabolic remodeling that occurs in various diseases. For example, in the context of heart failure, where myocardial substrate metabolism is known to be altered, hyperpolarized this compound could serve as a valuable diagnostic tool to assess the extent of ketone body utilization. This non-invasive approach offers a powerful method to follow disease progression and to evaluate the efficacy of therapeutic interventions aimed at modulating cardiac metabolism. nih.govresearchgate.net The distinct chemical properties of the 13C label at different positions in the molecule can also be exploited to probe different aspects of metabolic pathways with high specificity.

Future Directions and Emerging Research Avenues

Integration of Ethyl Acetoacetate-3,4-13C2 Tracing with Systems Biology Approaches

The integration of stable isotope tracing with systems biology is a powerful approach to unravel the complexities of metabolic pathways. 13cflux.net this compound, as a tracer, can be introduced into biological systems, and the incorporation of its 13C atoms into various metabolites can be tracked over time. nih.gov This experimental data can then be integrated with computational models of metabolic networks to provide a more holistic understanding of cellular function.

By combining the experimental data from this compound tracing with genomic, transcriptomic, and proteomic data, researchers can build more comprehensive models of cellular metabolism. This multi-omics approach allows for the identification of key regulatory nodes and provides a more dynamic view of metabolic fluxes in response to various stimuli or perturbations. Such integrated models are invaluable for identifying potential drug targets and understanding disease mechanisms.

Advancements in Isotopic Tracing Methodologies and Data Analysis

Recent advancements in analytical techniques, particularly high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, have significantly enhanced the capabilities of isotopic tracing studies. kuleuven.be These methods allow for the precise determination of the position and extent of 13C labeling in a wide range of metabolites, providing a detailed picture of metabolic pathways. nih.gov

The development of sophisticated data analysis software and computational tools is also crucial for interpreting the large and complex datasets generated from isotopic tracing experiments. These tools enable researchers to perform metabolic flux analysis (MFA), which quantifies the rates of metabolic reactions within a network. 13cflux.net The use of this compound in conjunction with these advanced analytical and computational methods will allow for a more precise and quantitative understanding of metabolic networks.

Exploration of Novel Mechanistic Discoveries and Metabolic Network Perturbations

The unique labeling pattern of this compound makes it particularly well-suited for investigating specific metabolic pathways and uncovering novel mechanistic details. For instance, the metabolism of ethyl acetoacetate (B1235776) involves its conversion to acetoacetate, a ketone body, which can then be utilized as an energy source in various tissues. Tracing the fate of the 13C labels from this compound can provide insights into the dynamics of ketogenesis and ketolysis.

Furthermore, by introducing perturbations to metabolic networks, such as through genetic modifications or the application of drugs, and then tracing the metabolism of this compound, researchers can gain a deeper understanding of how these networks respond and adapt. This approach can reveal previously unknown metabolic pathways and regulatory mechanisms, opening up new avenues for therapeutic intervention. For example, studies using other isotopologues of ethyl acetoacetate have already shown promise in identifying metabolic markers for diseases like liver cancer. nih.govsigmaaldrich.com

Interactive Data Table: Potential Research Applications of this compound

| Research Area | Specific Application | Potential Insights |

| Cancer Metabolism | Tracing ketone body utilization by tumors | Understanding tumor energy sources and identifying metabolic vulnerabilities. |

| Neurobiology | Investigating neuronal and glial metabolism | Elucidating the role of ketone bodies in brain energy homeostasis. |

| Metabolic Disorders | Studying the pathophysiology of diabetes and obesity | Quantifying fluxes through ketogenic and lipogenic pathways. |

| Drug Discovery | Assessing the metabolic effects of novel therapeutics | Identifying off-target effects and mechanisms of drug action. |

Q & A

Basic Research Questions

Q. How can researchers verify the isotopic purity and positional labeling accuracy of Ethyl acetoacetate-3,4-¹³C₂?

- Methodology : Use ¹³C Nuclear Magnetic Resonance (NMR) to confirm the positions and enrichment levels of ¹³C labels. For example, the absence of signals at δ ~170–210 ppm (typical for unlabeled carbonyl carbons) and distinct splitting patterns in ¹³C-NMR spectra can validate isotopic incorporation . Mass spectrometry (MS) with isotopic abundance analysis (e.g., GC-MS or LC-HRMS) quantifies purity by comparing observed ¹³C₂ isotopologue ratios to theoretical values .

Q. What experimental precautions are necessary when handling Ethyl acetoacetate-3,4-¹³C₂ to avoid isotopic dilution or contamination?

- Methodology : Store the compound in inert, sealed containers under dry conditions to prevent hydrolysis. Use solvent-free or deuterated solvents (e.g., D₂O, CDCl₃) in reactions to minimize proton exchange. Pre-rinse glassware with isotopic-grade solvents to eliminate traces of unlabeled analogs .

Q. How can Ethyl acetoacetate-3,4-¹³C₂ be incorporated into metabolic pathway tracing studies?

- Methodology : Introduce the labeled compound into in vitro or in vivo systems (e.g., cell cultures, perfused organs) and track ¹³C incorporation into downstream metabolites via ¹³C-MRS (Magnetic Resonance Spectroscopy) or LC-MS . For example, in liver perfusion studies, ¹³C enrichment in acetyl-CoA or ketone bodies can elucidate β-oxidation and ketogenesis pathways .

Advanced Research Questions

Q. How can researchers address discrepancies in ¹³C metabolic flux data derived from Ethyl acetoacetate-3,4-¹³C₂?

- Methodology :

Control experiments : Compare results with unlabeled ethyl acetoacetate to distinguish isotopic effects.

Isotopomer spectral analysis (ISA) : Model isotopomer distributions in key metabolites (e.g., citrate, malate) to identify flux bottlenecks or enzyme activity variations .

Cross-validation : Pair ¹³C tracing with parallel techniques like ²H or ¹⁵N labeling to resolve conflicting flux interpretations .

Q. What strategies optimize the use of Ethyl acetoacetate-3,4-¹³C₂ in hyperpolarized ¹³C NMR for real-time metabolic imaging?

- Methodology :

- Dynamic Nuclear Polarization (DNP) : Hyperpolarize the compound at low temperatures (1–2 K) and high magnetic fields (3.35 T) to enhance NMR signal intensity >10,000-fold .

- Rapid dissolution : Inject hyperpolarized samples into physiological buffers while maintaining polarization, enabling real-time tracking of metabolic conversion (e.g., to malate or lactate) in tumors or tissues .

Q. How do impurities like methyl acetoacetate-3,4-¹³C₂ (9% in commercial batches) impact experimental outcomes, and how can they be mitigated?

- Methodology :

- Chromatographic purification : Use preparative HPLC or GC with chiral columns to separate ethyl and methyl ester derivatives based on retention time differences .

- Quantitative correction : Apply mass balance equations to adjust for impurity contributions in isotopic enrichment calculations .

Data Analysis & Experimental Design

Q. What computational tools are recommended for modeling ¹³C-labeling patterns in Ethyl acetoacetate-3,4-¹³C₂ metabolic studies?

- Methodology :

- Software : Use OpenFLUX or INCA (Isotopomer Network Compartmental Analysis) to simulate metabolic networks and fit experimental ¹³C-labeling data .

- Statistical validation : Apply Monte Carlo simulations to assess confidence intervals for flux estimates .

Q. How can researchers design dose-response experiments using Ethyl acetoacetate-3,4-¹³C₂ to study enzyme kinetics in β-ketoacid metabolism?

- Methodology :

- Kinetic profiling : Vary substrate concentrations (0.1–10 mM) and measure ¹³C-labeled product formation (e.g., acetoacetyl-CoA) via LC-MS.

- Enzyme inhibition assays : Co-incubate with inhibitors (e.g., thiolase inhibitors) to dissect rate-limiting steps in ketolysis pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.